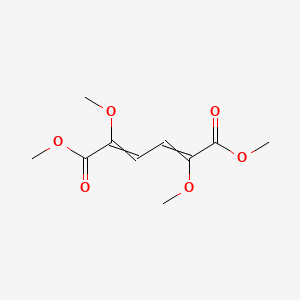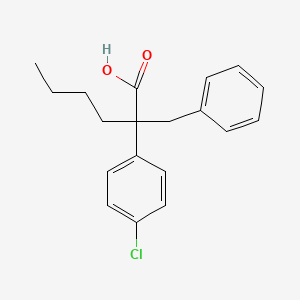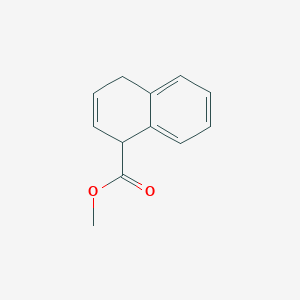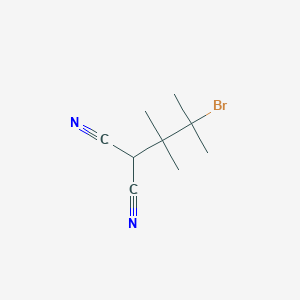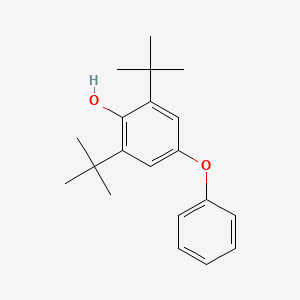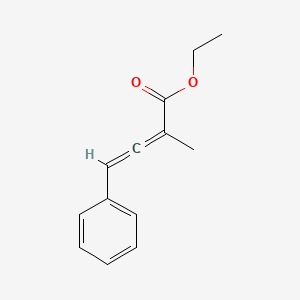
2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a butadienoic acid backbone with a methyl and phenyl group substitution, and an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester typically involves the esterification of 2,3-butadienoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3-Butadienoic acid, 2-methyl-4-phenyl-, ethyl ester is unique due to its specific substitution pattern and the presence of both a methyl and phenyl group on the butadienoic acid backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5750-22-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
InChI |
InChI=1S/C13H14O2/c1-3-15-13(14)11(2)9-10-12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3 |
InChI Key |
MRDFTMUIMUMNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
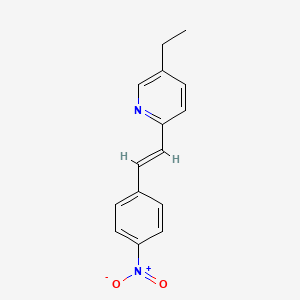
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
